molecular formula C34H37N3O5 B457400 4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B457400
M. Wt: 567.7g/mol
InChI Key: SOPWAQBFSLQPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, pyridinyl, and quinolinecarboxamide groups

Preparation Methods

The synthesis of 4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the methoxyphenyl and pyridinyl intermediates, followed by their coupling with the quinolinecarboxamide core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl and pyridinyl groups are believed to play a crucial role in binding to target proteins, while the quinolinecarboxamide core may be involved in modulating biological activities. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in inflammation and cancer .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its complex structure and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C34H37N3O5

Molecular Weight

567.7g/mol

IUPAC Name

4-[4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl]-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C34H37N3O5/c1-20-7-14-29(35-18-20)37-33(39)30-21(2)36-26-16-34(3,4)17-27(38)32(26)31(30)22-8-13-28(41-6)23(15-22)19-42-25-11-9-24(40-5)10-12-25/h7-15,18,31,36H,16-17,19H2,1-6H3,(H,35,37,39)

InChI Key

SOPWAQBFSLQPIS-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)OC)C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)OC)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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